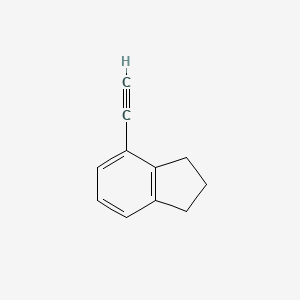

4-ethynyl-2,3-dihydro-1H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethynyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 1415560-20-1 . It has a molecular weight of 142.2 . It is in liquid form at room temperature .

Molecular Structure Analysis

The IUPAC name for 4-ethynyl-2,3-dihydro-1H-indene is given as4-ethynyl-2,3-dihydro-1H-indene . The InChI code for this compound is 1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 . Physical And Chemical Properties Analysis

4-Ethynyl-2,3-dihydro-1H-indene is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications

Organic Synthesis and Catalysis

4-ethynyl-2,3-dihydro-1H-indene serves as a versatile building block in organic synthesis. Researchers have exploited its alkyne functionality for constructing complex molecules. For instance, it can participate in Sonogashira coupling reactions, where it reacts with aryl or vinyl halides to form substituted alkynes. Additionally, this compound can be employed in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, providing access to diverse functionalized indene derivatives .

Materials Science and Polymer Chemistry

The ethynyl group in 4-ethynyl-2,3-dihydro-1H-indene enables its incorporation into conjugated polymers. These polymers exhibit excellent electronic properties, making them suitable for organic electronics, photovoltaics, and light-emitting devices. Researchers have synthesized indene-based polymers by polymerizing monomers containing this core structure. These materials find applications in flexible displays, organic field-effect transistors (OFETs), and optoelectronic devices .

Medicinal Chemistry and Drug Discovery

Indene derivatives, including 4-ethynyl-2,3-dihydro-1H-indene, have attracted attention due to their potential pharmacological activities. Researchers explore their bioactivity against various diseases, such as cancer, inflammation, and neurodegenerative disorders. Modifications of the indene scaffold can lead to novel drug candidates. For instance, indene-based compounds have shown anti-inflammatory effects by inhibiting specific enzymes or pathways .

Photophysics and Luminescent Materials

The π-conjugated system in 4-ethynyl-2,3-dihydro-1H-indene contributes to its luminescent properties. Researchers have investigated its fluorescence and phosphorescence behavior. By functionalizing the indene core, they create luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The emission properties can be tuned by varying substituents or incorporating heavy atoms .

Coordination Chemistry and Metal Complexes

The alkyne functionality in 4-ethynyl-2,3-dihydro-1H-indene allows it to coordinate with transition metals. Researchers have synthesized metal complexes containing this ligand. These complexes exhibit diverse reactivity, such as catalysis, photophysical properties, and magnetic behavior. For example, platinum complexes with indene-based ligands have been explored as catalysts for organic transformations .

Natural Product Synthesis and Total Syntheses

Indene derivatives play a crucial role in the total synthesis of natural products. Researchers use them as key intermediates to construct complex molecular frameworks. By strategically introducing functional groups onto the indene scaffold, they achieve efficient syntheses of natural products with intricate architectures. Notably, 4-ethynyl-2,3-dihydro-1H-indene has been employed in the synthesis of bioactive alkaloids and other natural compounds .

Safety And Hazards

properties

IUPAC Name |

4-ethynyl-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYHFAHIJYNILC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethynyl-2,3-dihydro-1H-indene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

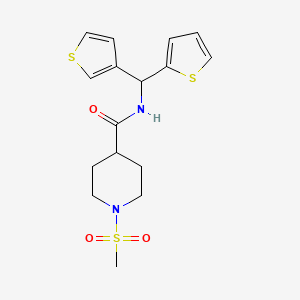

![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)

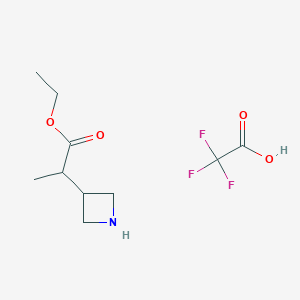

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)

![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)

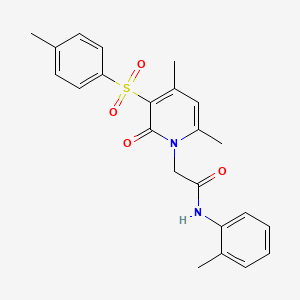

![4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2814036.png)